molecular formula C20H22N4O4S2 B11291549 1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone

1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B11291549
M. Wt: 446.5 g/mol
InChI Key: VOSSCGUZDKSJAZ-UHFFFAOYSA-N
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Description

1-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE is a complex organic compound that features a combination of piperazine, pyrrole, and thiazole moieties

Preparation Methods

The synthesis of 1-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride under basic conditions to yield 4-(4-methoxybenzenesulfonyl)piperazine.

    Synthesis of the thiazole derivative: This step involves the reaction of 2-bromo-1-(1H-pyrrol-1-yl)ethanone with thiourea to form 2-(1H-pyrrol-1-yl)-1,3-thiazole.

    Coupling reaction: The final step involves the coupling of the piperazine and thiazole derivatives under appropriate conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:

  • 1-(4-(4-Methoxybenzyl)piperazin-1-yl)-2-(2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl)ethanone
  • 1-(4-(4-Bromobenzyl)piperazin-1-yl)-2-(2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl)ethanone

These compounds share similar structural features but may differ in their specific substituents, leading to variations in their chemical properties and biological activities. The uniqueness of 1-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C20H22N4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C20H22N4O4S2/c1-28-17-4-6-18(7-5-17)30(26,27)24-12-10-22(11-13-24)19(25)14-16-15-29-20(21-16)23-8-2-3-9-23/h2-9,15H,10-14H2,1H3

InChI Key

VOSSCGUZDKSJAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

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